Bupivacaine
Overview
Description
Bupivacaine is a widely used local anesthetic known for its efficacy in providing pain relief during surgical procedures and other medical interventions. It is commonly administered via injection to numb a specific area of the body, making it a valuable tool in both clinical and surgical settings.
Synthetic Routes and Reaction Conditions:
Triphosgene Method: This method involves the use of 2-piperidinecarboxylic acid as a starting material. The process includes acyl chlorination, amidation, butylation, and salification to synthesize this compound.
Optical Resolution: Levothis compound, the S-enantiomer of this compound, is obtained through optical resolution.
Industrial Production Methods:
Large-Scale Synthesis: The industrial production of this compound involves optimizing the synthesis process to ensure high purity and yield. This includes the use of chiral separation techniques and advanced analytical methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Liposomal Formulation: A novel liposomal formulation of this compound has been developed to prolong its analgesic effect. This formulation uses remote loading of this compound along an ammonium sulfate gradient to achieve extended pain relief.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are not typically part of its standard use.
Reduction: Reduction reactions are not commonly associated with this compound.
Substitution: Substitution reactions are a key part of the synthesis process, particularly in the formation of the amide bond in this compound.
Common Reagents and Conditions:
Triphosgene: Used in the acyl chlorination step.
2,6-Dimethylaniline: Used in the amidation step.
Butyl Bromide: Used in the butylation step.
Ammonium Sulfate: Used in the liposomal formulation process.
Major Products Formed:
Levothis compound: The S-enantiomer of this compound, known for its reduced cardiotoxicity compared to the racemic mixture.
Liposomal this compound: Provides prolonged analgesia.
Scientific Research Applications
Bupivacaine is extensively used in various fields:
Medicine: It is commonly used as a local anesthetic for surgical procedures, dental work, and obstetrical procedures.
Chemistry: this compound is studied for its chemical properties and potential modifications to improve its efficacy and safety.
Biology: Research on this compound includes its effects on nerve cells and its potential use in pain management therapies.
Industry: The pharmaceutical industry utilizes this compound in the production of various anesthetic formulations.
Mechanism of Action
Bupivacaine exerts its effects by blocking the generation and conduction of nerve impulses. It does this by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential. The primary molecular targets are voltage-gated sodium channels, which are essential for the transmission of pain signals.
Comparison with Similar Compounds
Lidocaine: Another widely used local anesthetic with a shorter duration of action.
Mepivacaine: Similar to bupivacaine but with a slightly different chemical structure and pharmacokinetic profile.
Properties
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBVLXFERQHONN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022703 | |
Record name | Bupivacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bupivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
White, odorless crystalline powder, mp 258.5 °C. Slightly soluble in acetone, chloroform, ether. Solubility (mg/L): water 40; alcohol 125 /Bupivacaine hydrochloride monohydrate/, In water, 9.17X10-5 mg/L at 25 °C, unbuffered (deionized) water, 9.77e-02 g/L | |
Record name | Bupivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00297 | |
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Record name | Bupivacaine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bupivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like [lidocaine], bupivacaine is an amide local anesthetic that provides local anesthesia through blockade of nerve impulse generation and conduction. These impulses, also known as action potentials, critically depend on membrane depolarization produced by the influx of sodium ions into the neuron through voltage-gated sodium channels. Bupivacaine crosses the neuronal membrane and exerts its anesthetic action through blockade of these channels at the intracellular portion of their pore-forming transmembrane segments. The block is use-dependent, where repetitive or prolonged depolarization increases sodium channel blockade. Without sodium ions passing through the channel’s pore, bupivacaine stabilizes the membrane at rest and therefore prevents neurotransmission. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. While it is well-established that the main action of bupivacaine is through sodium channel block, additional analgesic effects of bupivacaine are thought to potentially be due to its binding to the prostaglandin E2 receptors, subtype EP1 (PGE2EP1), which inhibits the production of prostaglandins, thereby reducing fever, inflammation, and hyperalgesia., Local anesthetics block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. | |
Record name | Bupivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00297 | |
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Record name | Bupivacaine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
38396-39-3, 2180-92-9 | |
Record name | Bupivacaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38396-39-3 | |
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Record name | Bupivacaine [USAN:INN:BAN] | |
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Record name | Bupivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00297 | |
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Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)- | |
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Record name | Bupivacaine | |
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Record name | Bupivacaine | |
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Record name | (±)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
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Record name | BUPIVACAINE | |
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Record name | Bupivacaine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bupivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107-108 °C, 107.5 to 108 °C, 107 - 108 °C | |
Record name | Bupivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00297 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bupivacaine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bupivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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